molecular formula C11H10F3NO4S B2500025 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid CAS No. 344267-47-6

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid

Cat. No.: B2500025
CAS No.: 344267-47-6
M. Wt: 309.26
InChI Key: UKMWXNNSISWSGN-UHFFFAOYSA-N
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Description

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to an aniline moiety, which is further connected to an oxoethyl group and a sulfinylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The synthesis begins with the nitration of a suitable aromatic compound to introduce a nitro group, followed by reduction to form the corresponding aniline derivative.

    Introduction of the Trifluoromethyl Group: The aniline derivative is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Oxoethyl Group: The trifluoromethylated aniline is reacted with an appropriate oxoethylating agent under controlled conditions to form the oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid
  • 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}thio)acetic acid
  • 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}oxy)acetic acid

Uniqueness

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl, thio, and oxy analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMWXNNSISWSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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